tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate
Description
tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS: 512822-34-3) is a bicyclic organic compound featuring a rigid bicyclo[3.3.1]nonane scaffold with a ketone group at position 9 and a tert-butyl ester moiety at position 2. Its molecular formula is C₁₃H₂₁NO₃, with a molecular weight of 239.32 g/mol . This compound is widely used in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly nicotinic acetylcholine receptor ligands and bispidine derivatives . Its structural rigidity and functional group versatility make it valuable for structure-activity relationship (SAR) studies .
Properties
Molecular Formula |
C14H22O3 |
|---|---|
Molecular Weight |
238.32 g/mol |
IUPAC Name |
tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)17-13(16)11-7-9-5-4-6-10(8-11)12(9)15/h9-11H,4-8H2,1-3H3 |
InChI Key |
QGBHJICVEUKLQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2CCCC(C1)C2=O |
Origin of Product |
United States |
Preparation Methods
Direct Carbamate Formation from 3-Azabicyclo[3.3.1]nonan-9-one
The most straightforward and reported method for synthesizing tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate involves the reaction of 3-azabicyclo[3.3.1]nonan-9-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as diisopropylamine in an aprotic solvent like dichloromethane (DCM) .
-
- Dissolve 3-azabicyclo[3.3.1]nonan-9-one in dry DCM.
- Add di-tert-butyl dicarbonate (1.2 equivalents) and diisopropylamine (3 equivalents).
- Stir the mixture at room temperature for 1 hour.
- Quench with water, extract with DCM, dry over sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography using cyclohexane/ethyl acetate (8:2) as eluent.
- Yield: Approximately 50% of the pure tert-butyl ester as a pale yellow solid.
-
- UPLC-MS retention time ~2.23 min.
- Mass spectrometry (ESI) m/z matches expected molecular ion fragments.
- ^1H NMR (400 MHz, DMSO-d6) confirms the structure with characteristic signals for the tert-butyl group and bicyclic protons.
| Reagent | Amount (equivalents) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 3-Azabicyclo[3.3.1]nonan-9-one | 1.0 | Dry DCM | 20 °C | 1 hour | 50 |
| Di-tert-butyl dicarbonate | 1.2 | ||||
| Diisopropylamine | 3.0 |
Multi-Step Synthesis via Carbamate Intermediates and Bromination
An alternative, more elaborate synthetic route involves:
- Starting from 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid , which is converted into carbamate intermediates by Curtius rearrangement and subsequent reaction with benzyl alcohol.
- Bromination of the carbamate intermediate with bromine or N-bromosuccinimide (NBS) at low temperature to induce cyclization to bromo azaadamantane carbamate.
- Catalytic hydrogenation to remove protecting groups and debrominate, yielding the target compound or related derivatives.
- Boc protection of amine groups is achieved by reaction with di-tert-butyl dicarbonate under basic conditions.
This method, although more complex, allows for structural modifications and access to related azaadamantane derivatives.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Curtius rearrangement | Diphenylphosphoryl azide, triethylamine, BnOH | 83 | Formation of benzyl carbamate |
| Bromination | Br2 or NBS in acetonitrile, 0 °C to rt | 97–99 | Cyclization to bromo azaadamantane |
| Hydrogenation | H2, Pd/C, K2CO3 in MeOH or EtOH | High | Deprotection and debromination |
| Boc Protection | Di-tert-butyl dicarbonate, NaHCO3, dioxane/H2O | 77 | Formation of tert-butyl carbamate |
Source: PMC article on azaadamantane synthesis
Comparative Analysis of Preparation Methods
| Feature | Direct Boc Protection (Method 2.1) | Multi-step Bromination Route (Method 2.2) |
|---|---|---|
| Complexity | Low | High |
| Number of Steps | 1 | Multiple (3–4 steps) |
| Yield | Moderate (~50%) | High (overall >75% per step) |
| Scalability | Good | Moderate to challenging |
| Purity | High after chromatography | High after purification |
| Applicability | Suitable for direct synthesis of tert-butyl carbamate | Suitable for advanced derivatives and ring modifications |
| Reaction Conditions | Mild, room temperature | Requires low temperature, catalytic hydrogenation |
Summary of Research Findings
- The direct Boc protection of 3-azabicyclo[3.3.1]nonan-9-one with di-tert-butyl dicarbonate in the presence of diisopropylamine is the most practical and widely used method for preparing tert-butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate. It offers a straightforward, mild, and efficient approach with moderate yields and good purity.
- The multi-step synthetic route involving Curtius rearrangement, bromination, and hydrogenation steps is valuable for accessing related bicyclic aza compounds and allows for structural diversification but is more labor-intensive and less practical for large-scale synthesis of the target tert-butyl ester.
- Analytical characterization including ^1H NMR, mass spectrometry, and chromatographic techniques confirms the identity and purity of the synthesized compound in both methods.
- Reaction conditions such as solvent choice (dry DCM or acetonitrile), temperature control (0 °C to room temperature), and base selection (diisopropylamine or NaHCO3) are critical for optimal yields and product quality.
This comprehensive review consolidates the preparation methods of tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate from reliable chemical synthesis literature and databases, providing a professional and authoritative resource for researchers and chemists working with this compound.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or esters, depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development and discovery.
Material Science: It can be used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate depends on the specific reactions it undergoes. For example, in oxidation reactions, the ketone group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ketone group is converted to an alcohol through the addition of hydrogen atoms. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(a) tert-Butyl 9-Hydroxy-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 389890-40-8)
(b) tert-Butyl 7-Benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS: 926659-00-9)
- Molecular Formula : C₁₉H₂₆N₂O₃
- Key Difference : Incorporation of a benzyl-substituted diazabicyclo framework.
- This compound is critical in subtype-selective receptor studies .
(c) Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS: 123405-97-0)
- Molecular Formula : C₁₀H₁₄O₃
- Key Difference : Replacement of tert-butyl with a methyl ester.
- Impact : Lower molecular weight (179.18 g/mol) and increased polarity, altering solubility and pharmacokinetic profiles .
Heteroatom Substitutions
(a) tert-Butyl 9-Oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate Hydrochloride (CAS: N/A)
(b) tert-Butyl 9-Amino-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 1357354-27-8)
Key Findings :
- Reactivity: The 9-oxo group in the parent compound facilitates nucleophilic additions, whereas 9-hydroxy or 9-amino derivatives require activation for similar reactions .
- Stability : Diazabicyclo derivatives (e.g., 3,7-diaza) exhibit higher thermal stability due to intramolecular hydrogen bonding .
- Bioactivity : Benzyl-substituted diazabicyclo derivatives show 10–100× higher selectivity for α4β2 nicotinic receptors compared to unsubstituted analogs .
Biological Activity
Tert-butyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate is a bicyclic organic compound with a unique molecular structure that includes a tert-butyl group, a ketone, and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of approximately 238.32 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis.
The presence of functional groups such as the ketone and carboxylate significantly influences the compound's reactivity and biological interactions. The structural characteristics of this compound allow for various chemical reactions, including oxidation, reduction, and substitution reactions, which are crucial for its biological activity.
Biological Activity Overview
Preliminary studies have indicated that this compound may exhibit significant biological effects, although comprehensive data is still needed to establish clear profiles regarding its toxicity, efficacy, and mechanism of action.
Potential Biological Effects
-
Anticancer Activity :
- In vivo studies have demonstrated the anticancer properties of related compounds against various cancer cell lines, suggesting that this compound may share similar properties.
- For instance, compounds structurally similar to it have shown inhibition of tumor growth in models such as the Ehrlich Ascites Carcinoma (EAC) model, where significant tumor cell growth inhibition was observed at doses well below lethal levels .
-
Anti-inflammatory Properties :
- The compound's ability to interact with biological systems may lead to anti-inflammatory effects, which are critical in treating conditions characterized by inflammation.
- Studies on related compounds have shown their effectiveness in reducing inflammation in animal models, indicating a potential pathway for therapeutic applications.
Research Findings and Case Studies
A review of existing literature reveals several key findings regarding the biological activity of compounds similar to this compound:
| Study | Compound | Activity | Model Used | Results |
|---|---|---|---|---|
| Study 1 | Citronellal | Anticancer | U251 brain cancer model | Inhibition of tumor growth by 46% at 75 mg/kg |
| Study 2 | Geraniol | Anti-inflammatory | Carrageenan rat model | Reduced edema and inflammatory markers |
| Study 3 | Cuminaldehyde | Cytotoxicity | COLO 205 xenograft model | Tumor reduction by up to 69% with no weight loss |
The mechanism through which this compound exerts its biological effects likely involves its interaction with specific molecular targets within cells. The ketone and carboxylate groups facilitate various biochemical reactions that may alter enzyme activities or cellular processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
